1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]isoxazole ring and a methanesulfonamide group attached to a 3-chloro-4-fluorophenyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzo[d]isoxazole ring through cyclization reactions, followed by the introduction of the methanesulfonamide group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(6-fluoro-benzo[d]isoxazol-3-yl)-propane: This compound shares a similar benzo[d]isoxazole core but differs in its substituents, leading to different chemical and biological properties.
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol: Another related compound with a similar isoxazole ring but different functional groups, affecting its reactivity and applications.
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide represents a class of benzoxazole derivatives that have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various biological models, and structure-activity relationships (SAR).
- Molecular Formula: C₁₃H₉ClF N₂O₃S
- Molecular Weight: 342.71 g/mol
- Structure: The compound consists of a benzoxazole moiety linked to a chlorofluorophenyl group via a methanesulfonamide functional group, which influences its biological activity.
The biological activity of benzoxazole derivatives often involves interactions with various biological targets:
- Antimicrobial Activity: Some studies indicate that benzoxazole derivatives exhibit selective antimicrobial properties against Gram-positive bacteria. The introduction of halogen substituents has been shown to enhance this activity, potentially through increased membrane permeability or inhibition of bacterial enzymes .
- Anticonvulsant Activity: Research on related compounds suggests that modifications in the benzoxazole structure can lead to significant anticonvulsant effects. For instance, the presence of a sulfamoyl group has been linked to increased neurotoxicity and activity in animal models .
- Anticancer Potential: Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship studies reveal that certain substitutions can enhance selectivity for cancer cells over normal cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds.
Case Studies
Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant properties of various benzoxazole derivatives, the compound was tested in mouse models. Results indicated that specific structural modifications led to enhanced efficacy and reduced toxicity compared to traditional anticonvulsants .
Case Study 2: Anticancer Activity
A comprehensive evaluation of several benzoxazole derivatives showed that those with electron-donating groups exhibited higher cytotoxicity against breast cancer cell lines (MCF-7). The compound's specific substitutions were correlated with improved selectivity for cancer cells, suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Halogen Substitution: The introduction of halogens at specific positions on the benzene ring increases both antimicrobial and anticancer activities.
- Sulfamoyl Group: Variations in the sulfamoyl group can significantly affect neurotoxicity and anticonvulsant efficacy.
- Electron Donors vs. Acceptors: The presence of electron-donating groups enhances cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c15-11-7-9(5-6-12(11)16)18-22(19,20)8-13-10-3-1-2-4-14(10)21-17-13/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAIDGSJWEUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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